molecular formula C23H26N2O5S B12166742 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester CAS No. 379256-27-6

3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester

Cat. No.: B12166742
CAS No.: 379256-27-6
M. Wt: 442.5 g/mol
InChI Key: BHKMPDMGHXUUKQ-UHFFFAOYSA-N
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Description

3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester typically involves multiple steps. The starting materials include thiophene-3-carboxylic acid and various reagents to introduce the desired functional groups. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the thiophene ring and other functional groups may contribute to biological activity, such as anti-inflammatory or antimicrobial effects.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxylic acid: A simpler derivative with similar aromatic properties.

    2-Isoindolinecarboxylic acid, 1,3-dioxo-, ethyl ester: Shares structural similarities but lacks the thiophene ring.

    3-Methylthiophene-2-carboxylic acid: Another thiophene derivative with a methyl group at the 3-position.

Uniqueness

What sets 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester apart is its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

CAS No.

379256-27-6

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C23H26N2O5S/c1-4-30-23(29)19-14(2)15(3)31-20(19)24-18(26)12-6-5-9-13-25-21(27)16-10-7-8-11-17(16)22(25)28/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H,24,26)

InChI Key

BHKMPDMGHXUUKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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